N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring, a hydrazide group, and a nitrophenyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxy-3-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product. The reaction can be represented as follows:
5-chloro-2-hydroxy-3-nitrobenzaldehyde+pyridine-3-carbohydrazide→N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide
- N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazone
Uniqueness
N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific substitution pattern on the pyridine ring and the presence of both chloro and nitro groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H9ClN4O4 |
---|---|
Molecular Weight |
320.69 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4O4/c14-10-4-9(12(19)11(5-10)18(21)22)7-16-17-13(20)8-2-1-3-15-6-8/h1-7,19H,(H,17,20)/b16-7+ |
InChI Key |
RZQQXRPTKMYNIS-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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